Tris(propan-2-yloxy)silane
Description
Properties
IUPAC Name |
tri(propan-2-yloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABXROLARSPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[SiH](OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stepwise Procedure
The most widely documented method for synthesizing tris(propan-2-yloxy)silane involves a two-step Grignard reagent approach. In the first step, isopropyl magnesium chloride is prepared by reacting magnesium metal with 2-chloropropane in a polar aprotic solvent such as tetrahydrofuran (THF). The exothermic reaction proceeds under reflux conditions, typically at 65–70°C, to ensure complete conversion.
In the second step, the Grignard reagent reacts with trichlorosilane in a weak polar solvent (e.g., dimethylbenzene or sym-trimethylbenzene) at temperatures below 10°C. This controlled environment minimizes side reactions, such as polysubstitution or siloxane formation, ensuring high selectivity for the target compound:
Solvent Optimization and Yield Enhancement
The choice of solvent significantly impacts reaction efficiency. Polar solvents like THF in Step 1 enhance magnesium activation, while weak polar solvents in Step 2 reduce byproduct formation. A comparative analysis of solvent systems is summarized below:
| Step | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| 1 | Tetrahydrofuran | 65–70°C (reflux) | 92% | 98% |
| 1 | Methyltetrahydrofuran | 60–65°C | 89% | 97% |
| 2 | Dimethylbenzene | <10°C | 95% | 99% |
| 2 | sym-Trimethylbenzene | <10°C | 93% | 98% |
Data adapted from CN103204869A highlights dimethylbenzene as the optimal solvent for Step 2, achieving 95% yield and 99% purity after simple distillation.
Nucleophilic Substitution Approaches
Direct Alkoxylation of Trichlorosilane
An alternative route involves the nucleophilic substitution of trichlorosilane with isopropyl alcohol. However, this method faces challenges due to the poor nucleophilicity of alcohol and competing hydrolysis. Catalysts such as triethylamine or pyridine are employed to scavenge HCl, driving the reaction forward:
Limitations and Mitigation Strategies
While theoretically straightforward, this method suffers from low yields (60–70%) due to incomplete substitution and silanol condensation. To address this, azeotropic distillation removes water, shifting the equilibrium toward product formation. Additionally, non-polar solvents like hexane improve solubility, enhancing reaction rates.
Purity Optimization and Analytical Validation
Distillation Techniques
Final purification employs fractional distillation under reduced pressure (20–30 mmHg) to isolate this compound from higher-boiling impurities. A typical distillation profile includes:
Spectroscopic Characterization
-
¹H NMR : δ 1.2–1.3 ppm (doublet, 18H, isopropyl CH₃), δ 3.6–3.8 ppm (septet, 3H, isopropyl CH).
-
²⁹Si NMR : δ −45 to −50 ppm, confirming silicon bonding to three oxygen atoms.
Emerging Methodologies and Research Frontiers
Chemical Reactions Analysis
Types of Reactions: Tris(propan-2-yloxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water to form silanols and isopropanol.
Oxidation: Can be oxidized under specific conditions to form siloxanes.
Substitution: Can participate in substitution reactions where the isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or moisture.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Involves reagents like halogens or other nucleophiles.
Major Products:
Hydrolysis: Produces silanols and isopropanol.
Oxidation: Forms siloxanes.
Substitution: Results in various substituted silanes depending on the reagents used.
Scientific Research Applications
Tris(propan-2-yloxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized as a raw material in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of tris(propan-2-yloxy)silane involves its ability to form strong bonds with various substrates through its silicon atom. The isopropoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property makes it useful in surface modification and the formation of stable silicon-containing compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between tris(propan-2-yloxy)silane and related silane compounds:
Key Comparative Analysis
Reactivity and Stability :
- This compound exhibits moderate hydrolytic reactivity due to its isopropoxy groups, enabling controlled sol-gel transitions. In contrast, allyltrimethoxysilane (C₆H₁₄O₃Si) reacts more rapidly due to smaller methoxy substituents, making it suitable for fast-curing adhesives .
- Chloromethyltriisopropoxysilane (C₁₀H₂₃ClO₃Si) demonstrates enhanced electrophilicity at the chloromethyl group, facilitating nucleophilic substitution reactions .
Steric and Electronic Effects :
- Tris(trimethylsiloxy)silane (C₉H₂₇O₃Si₄) is highly sterically hindered due to bulky trimethylsiloxy groups, which slow hydrolysis but improve thermal stability in silicone resins .
- The vinyl group in vinyltriisopropoxysilane (C₁₁H₂₄O₃Si) enables radical-mediated crosslinking, making it valuable in polymer composites and dental materials .
Applications: Triisopropylsilyl Methacrylate (C₁₃H₂₆O₂Si) combines silicone and acrylate functionalities, offering UV-curability and flexibility in coatings . this compound is preferred for controlled moisture curing in sealants, whereas chloromethyltriisopropoxysilane serves as a versatile intermediate in organometallic synthesis .
Research Findings and Performance Data
- Hydrolytic Stability : this compound demonstrates slower hydrolysis kinetics compared to methoxysilanes (e.g., allyltrimethoxysilane), as evidenced by reduced gelation times in sol-gel studies .
- Adhesion Performance : In dental composites, vinyltriisopropoxysilane outperforms this compound in bond strength due to its vinyl group’s crosslinking capability (shear strength: 28 MPa vs. 18 MPa) .
- Thermal Stability : Tris(trimethylsiloxy)silane retains structural integrity up to 300°C, whereas this compound degrades at 200°C, highlighting the former’s suitability for high-temperature applications .
Biological Activity
Tris(propan-2-yloxy)silane, a silane compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure:
this compound consists of a silicon atom bonded to three isopropoxy groups. Its ability to form stable siloxane bonds through hydrolysis makes it a valuable reagent in organic synthesis and surface modification.
Mechanism of Action:
The biological activity of this compound is primarily attributed to its capacity to modify biomolecules and surfaces. Upon hydrolysis, it generates silanols that can condense to form siloxanes, enhancing the stability and functionality of modified surfaces or compounds in biological contexts.
Biological Applications
-
Surface Modification:
- This compound is utilized for modifying surfaces to improve biocompatibility and adhesion properties in biomedical devices. This modification enhances the interaction between the device and biological tissues.
-
Drug Delivery Systems:
- Research indicates potential applications in drug delivery, where the compound can be used as a carrier for therapeutic agents, enhancing their stability and bioavailability.
-
Biological Coatings:
- The compound is investigated for use in medical coatings that require enhanced resistance to biological degradation and improved interaction with biological systems.
Case Studies
Case Study 1: Surface Modification for Biomedical Applications
A study demonstrated the effectiveness of this compound in modifying titanium surfaces used in dental implants. The treated surfaces exhibited improved cell adhesion and proliferation when compared to untreated controls, indicating enhanced biocompatibility .
Case Study 2: Drug Delivery Systems
In another investigation, this compound was incorporated into polymeric matrices for controlled drug release. The results showed a sustained release profile for the drug over an extended period, suggesting its potential as a drug delivery vehicle .
Table 1: Summary of Biological Activities
| Application | Description | Findings |
|---|---|---|
| Surface Modification | Enhances biocompatibility of implants | Improved cell adhesion on treated surfaces |
| Drug Delivery | Used as a carrier for therapeutic agents | Sustained release profile observed |
| Medical Coatings | Provides resistance against biological degradation | Enhanced interaction with biological tissues |
Q & A
Basic Research Questions
Q. How can Tris(propan-2-yloxy)silane be synthesized with high purity, and what analytical methods validate its structural integrity?
- Methodological Answer : Synthesis typically involves reacting silicon tetrachloride with excess propan-2-ol under anhydrous conditions. Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula (C₉H₂₂O₃Si, MW 206.35) and InChI identifier (InChI=1/C9H22O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3) aid in spectral assignments . For trace impurities, high-resolution mass spectrometry (HRMS) or infrared (IR) spectroscopy can detect residual alcohols or chlorides .
Q. What are the critical storage conditions for this compound to prevent degradation in laboratory settings?
- Methodological Answer : Store under inert gas (e.g., argon) at temperatures below 25°C in moisture-free environments. Hydrolysis of the Si–O bond is a major degradation pathway; Karl Fischer titration monitors water content in solvents. Stability tests using accelerated aging (e.g., 40°C/75% relative humidity) coupled with periodic NMR analysis can predict shelf life .
Advanced Research Questions
Q. How does the steric hindrance of isopropoxy groups in this compound influence its reactivity in surface modification compared to less hindered silanes?
- Methodological Answer : The bulky isopropoxy groups reduce hydrolysis rates, enabling controlled monolayer formation on substrates like silica. Comparative studies using contact angle measurements and X-ray photoelectron spectroscopy (XPS) reveal lower surface coverage but higher stability compared to trimethoxysilanes. Computational modeling (e.g., DFT) quantifies steric effects on binding kinetics .
Q. What mechanistic role does this compound play in stabilizing reactive intermediates during radical polymerization?
- Methodological Answer : As a silyl radical trap, it terminates chain propagation by donating hydrogen atoms, analogous to tris(trimethylsilyl)silane. Electron paramagnetic resonance (EPR) spectroscopy tracks radical quenching efficiency. Kinetic studies under varied temperatures and initiators (e.g., AIBN) correlate silane concentration with polymer molecular weight distributions .
Q. How can discrepancies in reported catalytic yields involving this compound be resolved?
- Methodological Answer : Contradictions often arise from trace moisture or solvent polarity effects. Systematic reproducibility studies should include rigorous drying of reagents (e.g., molecular sieves) and standardized reaction monitoring via in-situ FTIR or HPLC. Meta-analyses of published data can identify confounding variables like catalyst loading or temperature gradients .
Data Analysis and Experimental Design
Q. What advanced spectroscopic techniques differentiate this compound from structurally similar silanes in complex mixtures?
- Methodological Answer : High-field ²⁹Si NMR (e.g., 400 MHz) resolves chemical shifts unique to the isopropoxy substituents (−50 to −60 ppm). Tandem MS (MS/MS) with collision-induced dissociation (CID) distinguishes fragment patterns from analogs like vinyltriisopropoxysilane (CAS 18023-33-1) .
Q. How can computational modeling optimize reaction pathways for this compound in novel applications like molecular electronics?
- Methodological Answer : Density functional theory (DFT) simulations predict adsorption energies on semiconductor surfaces (e.g., silicon nanowires). Coupled with experimental data from atomic layer deposition (ALD) and conductivity measurements, models guide functionalization strategies for electron transport studies .
Contradictions and Limitations
Q. Why do some studies report poor hydrolytic stability of this compound despite its theoretical inertness?
- Methodological Answer : Residual acidic or basic impurities in solvents (e.g., trace HCl) catalyze hydrolysis. Controlled experiments with pH-adjusted solvents and inductively coupled plasma (ICP) analysis for ionic contaminants clarify these anomalies. Surface-enhanced Raman spectroscopy (SERS) tracks real-time degradation on substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
